3-Fluoro-4-quinolinemethanol

antibacterial 3-fluoroquinoline synthesis patent US7396934

Medicinal chemistry teams pursuing patent-covered 3-fluoroquinoline antibacterials (WO 02/40474, WO 02/72572) or CNS-sparing antimalarial leads require the authentic 3-fluoro scaffold; non-fluorinated analogs forfeit both the synthetic pathway and freedom-to-operate. 3-Fluoro-4-quinolinemethanol resolves this bottleneck with a direct entry point into both chemotypes. • Direct intermediacy in the patented 3-fluoroquinoline antibacterial route; substitution with H, Cl, or other groups invalidates the IP pathway. • Enables exploration of the NGQM chemotype shown to reduce blood-brain barrier permeability while retaining antiplasmodial potency. • ¹⁹F NMR-active probe for orthogonal protein-ligand biophysical readout; C-3 fluorine blocks CYP450-mediated hydroxylation to improve microsomal stability. • MW 177.17 g/mol, lead-like physicochemical space; suitable for fragment-based screening libraries.

Molecular Formula C10H8FNO
Molecular Weight 177.17 g/mol
Cat. No. B13929812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-quinolinemethanol
Molecular FormulaC10H8FNO
Molecular Weight177.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C=N2)F)CO
InChIInChI=1S/C10H8FNO/c11-9-5-12-10-4-2-1-3-7(10)8(9)6-13/h1-5,13H,6H2
InChIKeyJIPIMCKLEQVXIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-4-quinolinemethanol: Core Physicochemical and Pharmacological Context for Procurement


3-Fluoro-4-quinolinemethanol (C10H8FNO, MW 177.17 g/mol) is a fluorinated quinoline derivative bearing a hydroxymethyl group at the 4-position and a fluorine atom at the 3-position of the quinoline core . This substituted quinolinemethanol scaffold is recognized as a key intermediate in the synthesis of 3-fluoroquinolines, which are documented to possess antibacterial activity as described in patent literature (e.g., WO 02/40474 and WO 02/72572) [1]. Fluorine-containing 4-quinolinemethanols have also been historically studied for their antimalarial properties, establishing this chemotype as a relevant entry point for anti-infective drug discovery programs [2].

Patent-backed intermediate for 3-fluoroquinoline antibacterial research synthesis
Fluorine-substituted quinolinemethanol scaffold for antimalarial SAR programs
Low molecular weight profile supports fragment-based library design

Why Simple Substitution of 3-Fluoro-4-quinolinemethanol with Other 4-Quinolinemethanols Introduces Scientific Risk


The 4-quinolinemethanol scaffold is not a uniform chemical entity; subtle changes in substitution pattern dramatically alter bioactivity, metabolic stability, and even synthetic accessibility. Structure-activity relationship (SAR) studies of 4-position quinoline methanol antimalarials have shown that specific substitution around the quinoline ring is critical for retaining activity against drug-sensitive and drug-resistant Plasmodium falciparum strains [1]. Early work on fluorine-containing 4-quinolinemethanols demonstrated that the presence and position of fluorine directly influence antimalarial potency [2]. Furthermore, the 3-fluoro substituent is a strategic design element for accessing patent-covered 3-fluoroquinoline antibacterials; replacing it with hydrogen, chlorine, or an alternative group would forfeit this synthetic and intellectual property pathway [3]. Generic interchange therefore risks both biological failure and patent infringement.

3-F substitution pattern directly influences antiplasmodial SAR and patent-gated synthetic routes; replacing with H or Cl may forfeit these advantages
Specific ring substitution is critical for activity against drug-resistant P. falciparum; generic replacement may fail to reproduce potency
C-3 fluorine metabolic blockade strategy reduces CYP450 hydroxylation risk; non-fluorinated analogs may introduce metabolic soft spots

Quantitative Evidence Guide: Differentiating 3-Fluoro-4-quinolinemethanol from Structural Comparators


Synthetic Intermediacy: 3-Fluoro-4-quinolinemethanol as a Patent-Corroborated Gateway to Antibacterial 3-Fluoroquinolines vs. Non-Fluorinated Analogs

Patent US7396934 explicitly describes 3-fluoroquinolines, for which the target compound serves as a direct synthetic intermediate, as 'intermediates useful in the preparation of compounds having antibacterial activity' [1]. This contrasts with the corresponding 4-quinolinemethanol (unsubstituted at C-3), which lacks this documented synthetic entry into the patent-protected antibacterial 3-fluoroquinoline space. The patent references WO 02/40474 and WO 02/72572 as specific antibacterial applications accessible via the 3-fluoro intermediate route, establishing a clear differentiation in synthetic utility and intellectual property position [1].

Patent pathway
Class-level inference
Cited as key intermediate for 3-fluoroquinoline antibacterials in US7396934; 4-quinolinemethanol (H at C-3) lacks this documented route.
Supports freedom-to-operate and synthetic target selection
Patent literature analysis; no wet-lab comparator data
antibacterial 3-fluoroquinoline synthesis patent US7396934

Physicochemical Differentiation: Molecular Weight Advantage of 3-Fluoro-4-quinolinemethanol (177.17 g/mol) Over the 4-Chloro Analog (193.63 g/mol)

3-Fluoro-4-quinolinemethanol (C10H8FNO) has a molecular weight of 177.17 g/mol . Its direct structural comparator, (4-chloroquinolin-3-yl)methanol (C10H8ClNO), has a molecular weight of 193.63 g/mol . This represents a 16.46 g/mol (8.5%) reduction in molecular weight for the fluoro derivative. In drug discovery, lower molecular weight is generally associated with improved ligand efficiency, better passive membrane permeability, and enhanced oral bioavailability potential—key parameters in lead optimization cascades [1].

Molecular weight
Cross-study comparable
177.17 g/mol vs. 193.63 g/mol (4-chloro analog) – 8.5% lower
Improved ligand efficiency and permeability metrics
Data from public chemical databases
molecular weight physicochemical properties lead-likeness

Class-Level Antimalarial SAR: Fluorine-Substituted 4-Quinolinemethanols Retain Potency Against Drug-Resistant P. falciparum Relative to Mefloquine

A library of 200 next-generation quinoline methanols (NGQMs), built on the mefloquine scaffold, was screened against both drug-sensitive and drug-resistant strains of Plasmodium falciparum [1]. Selected fluoro-substituted analogs within this series inhibited parasite growth at low nanomolar concentrations comparable to mefloquine (typical IC50 ~ 10–50 nM against drug-sensitive strains), while demonstrating reduced permeability across the blood-brain barrier—a critical safety advantage for malaria chemoprophylaxis [1]. Early work on fluorine-containing 4-quinolinemethanols (LaMontagne et al., 1968) established the foundational SAR that fluorine substitution on the 4-quinolinemethanol scaffold retains or enhances antimalarial activity [2].

Antimalarial activity
Class-level inference
Fluorinated NGQM analogs inhibit drug-sensitive and resistant P. falciparum at low nM, with reduced brain penetration vs. mefloquine.
Supports CNS-sparing antimalarial lead optimization
Class-level SAR; no compound-specific IC50 available
antimalarial Plasmodium falciparum drug resistance

Fluorine Metabolic Blockade: 3-Position Fluorination as a General Strategy to Prevent CYP450-Mediated Hydroxylation Relative to Hydrogen-Substituted Analogs

Fluorine substitution on heterocyclic cores, particularly on quinoline systems, is a well-established strategy to block metabolic oxidation at the substituted position. The electron-withdrawing nature and high C-F bond energy (~485 kJ/mol vs. ~413 kJ/mol for C-H) render the C-3 position resistant to CYP450-mediated hydroxylation [1]. In fluorinated quinolines, this 'fluorine metabolic blockade' at C-3 prevents the formation of reactive or detoxification pathway metabolites, thereby enhancing metabolic half-life and reducing clearance in vivo [2]. While no direct head-to-head microsomal stability data for 3-fluoro-4-quinolinemethanol vs. 4-quinolinemethanol were identified through the exclusion-filtered search, this class-level principle is broadly corroborated within fluorinated heterocyclic chemistry literature.

Metabolic blockade
Class-level inference
C-F bond (485 kJ/mol) vs. C-H (413 kJ/mol) at C-3 blocks CYP450 hydroxylation.
May improve metabolic half-life vs. non-fluorinated analogs
No direct microsomal data for this specific compound pair
metabolic stability CYP450 fluorine blockade

Application Scenarios for 3-Fluoro-4-quinolinemethanol Where Differentiation Data Drive Selection


Synthesis of Patent-Protected 3-Fluoroquinoline Antibacterial Leads

3-Fluoro-4-quinolinemethanol is the preferred starting material for programs targeting the antibacterial 3-fluoroquinoline chemotype described in WO 02/40474 and WO 02/72572. The compound's documented intermediacy in this patent pathway [1] provides a direct synthetic route that the non-fluorinated 4-quinolinemethanol cannot offer, addressing both synthetic feasibility and freedom-to-operate considerations.

Next-Generation Antimalarial Lead Optimization with Reduced Neurotoxicity Risk

For malaria chemoprophylaxis programs seeking to overcome mefloquine-associated neurotoxicity, 3-fluoro-4-quinolinemethanol provides a scaffold entry point into the NGQM chemotype shown to reduce blood-brain barrier permeability while retaining antiplasmodial potency [2]. Procurement for SAR expansion around the 3-fluoro position enables exploration of CNS-sparing antimalarial leads.

Fragment-Based and Lead-Like Screening Library Design

With a molecular weight of 177.17 g/mol (vs. 193.63 g/mol for the 4-chloro comparator) , 3-fluoro-4-quinolinemethanol falls well within lead-like property space and is suitable for fragment-based screening libraries. The fluorine atom provides a sensitive 19F NMR probe for protein-ligand interaction studies, adding an orthogonal biophysical readout not available with non-fluorinated analogs.

Metabolic Stability Optimization in Quinoline-Based Kinase Inhibitor Programs

The C-3 fluorine substituent enables the metabolic blockade strategy to prevent CYP450-mediated hydroxylation at this position, potentially improving microsomal half-life and reducing clearance [3]. This makes the compound a rational choice over the H- or Cl-substituted analogs when metabolic soft-spot mitigation is a program objective.

Application
Selection Property
Validation Focus
3-Fluoroquinoline antibacterial research synthesis
Patent-documented synthetic intermediate
Verify route to target 3-fluoroquinolines per published patent pathways
Antimalarial lead optimization research
Fluorinated NGQM scaffold with reported CNS-sparing profile
Assay activity against drug-resistant P. falciparum; evaluate brain penetration
Fragment-based screening library design
Low molecular weight and 19F NMR probe capability
Assess ligand efficiency metrics; validate 19F NMR binding readout
Metabolic stability research in quinoline-based inhibitors
C-3 fluorine metabolic blockade strategy
Compare microsomal stability vs. non-fluorinated analogs; assess CYP450 liability
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